2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide
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Overview
Description
2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide is a complex organic compound characterized by the presence of both nitro and phenylethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide typically involves a multi-step process:
Formation of the 2,4-dinitrophenyl intermediate: This step involves the nitration of phenylacetic acid to introduce nitro groups at the 2 and 4 positions.
Coupling with phenylethynylphenylamine: The intermediate is then coupled with 2-(phenylethynyl)phenylamine under specific conditions to form the final product.
The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylethynyl derivatives.
Scientific Research Applications
2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the phenylethynyl group can interact with aromatic systems. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-dinitrophenol: Used as a metabolic stimulant and in the synthesis of dyes and explosives.
Phenylethynyl derivatives: Commonly used in organic synthesis and materials science.
Uniqueness
2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide is unique due to the combination of nitro and phenylethynyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions and reactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)-N-[2-(2-phenylethynyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c26-22(14-18-12-13-19(24(27)28)15-21(18)25(29)30)23-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-13,15H,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRKEUFQFJQZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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